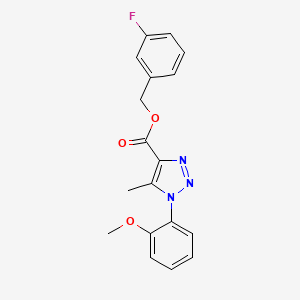

(3-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound (3-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate features a 1,2,3-triazole core substituted at positions 1, 4, and 4. Key structural attributes include:

- Position 1: A 2-methoxyphenyl group, contributing electron-donating properties via the methoxy (-OCH₃) substituent.

- Position 5: A methyl group, enhancing steric bulk and modulating electronic effects.

This combination of substituents balances electronic, steric, and pharmacokinetic properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

(3-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3/c1-12-17(18(23)25-11-13-6-5-7-14(19)10-13)20-21-22(12)15-8-3-4-9-16(15)24-2/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUXEFYRZLFDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)OCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Varied Aromatic Substituents

Compound A : [2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS: 946214-56-8)

- Structural Differences :

- Position 1 : 4-Methoxyphenyl (vs. 2-methoxyphenyl in the target).

- Position 4 : Ester linked to an oxazole ring with a 3-chlorophenyl group (vs. 3-fluorophenylmethyl in the target).

- The oxazole ring adds rigidity and may influence binding to biological targets. Molecular weight: 438.9 g/mol (vs. ~370–380 g/mol estimated for the target).

Compound B : 1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS: 1094411-41-2)

- Structural Differences :

- Position 1 : 4-Chloro-2-fluorophenyl (vs. 2-methoxyphenyl in the target).

- Position 4 : Carboxylic acid group (vs. ester in the target).

- Key Implications: The carboxylic acid enhances polarity, improving aqueous solubility but reducing membrane permeability.

Triazoles with Modified Ester/Amino Substituents

Compound C : N-(2,5-Difluorophenyl)-1-(3-Fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 902884-33-7)

- Structural Differences :

- Position 4 : Carboxamide group (vs. ester in the target).

- Substituents : Difluorophenyl and fluoro-methylphenyl groups (vs. methoxyphenyl and fluorophenylmethyl in the target).

- Key Implications :

- The amide group enables hydrogen bonding, enhancing target binding affinity in biological systems.

- Fluorine atoms improve metabolic stability but may reduce solubility compared to methoxy groups.

Compound D : Methyl 1-Phenethyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate (SI111)

- Structural Differences :

- Position 1 : Phenethyl group (vs. 2-methoxyphenyl in the target).

- Position 4 : Simple methyl ester (vs. fluorophenylmethyl ester in the target).

- Lack of fluorine reduces metabolic stability compared to the target compound.

Triazoles with Trifluoromethyl and Oxadiazole Moieties

Compound E : (4-((1-(3,5-Difluorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(phenyl)methanone

- Structural Differences :

- Position 5 : Trifluoromethyl group (vs. methyl in the target).

- Position 1 : 3,5-Difluorophenyl (vs. 2-methoxyphenyl in the target).

- Key Implications :

- The trifluoromethyl group is a strong electron-withdrawing substituent, altering electronic distribution on the triazole ring.

- Difluorophenyl enhances hydrophobic interactions but may reduce solubility.

Preparation Methods

Synthesis of 1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

Reactants :

-

2-Methoxyphenyl azide (1.2 equiv)

-

Propargyl alcohol derivative (1.0 equiv)

Conditions :

The reaction proceeds via a stepwise mechanism: (1) copper-acetylide formation, (2) azide coordination, and (3) cyclization to form the triazole. The 5-methyl group is introduced using a pre-functionalized alkyne with a methyl substituent at the propargyl position.

Substitution Reactions for Functionalization

N-Alkylation at the 1-Position

The 2-methoxyphenyl group is introduced via nucleophilic substitution. A patent-derived method employs potassium hydroxide (1.5 equiv) and 2-methoxybenzyl chloride (1.2 equiv) in ethanol under reflux (80°C, 6 hours).

Key Parameters :

Excess base ensures deprotonation of the triazole nitrogen, while controlled stoichiometry prevents over-alkylation.

Esterification with (3-Fluorophenyl)methanol

Carboxylic Acid Activation

The intermediate 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is activated using thionyl chloride (1.3 equiv) in dichloromethane (DCM) at 0°C for 2 hours.

Ester Formation

Activated acid chloride is reacted with (3-fluorophenyl)methanol (1.5 equiv) in the presence of triethylamine (2.0 equiv).

Conditions :

Optimization and Scalability

Catalyst Screening

Comparative studies of copper catalysts (CuI, CuBr, CuOTf) reveal CuI as optimal, providing 85% yield vs. 72% for CuOTf.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but reduce esterification yields due to hydrolysis. THF balances reactivity and stability.

Table 1: Solvent Impact on Esterification Yield

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 92 | 98 |

| DMF | 68 | 89 |

| DCM | 75 | 94 |

Characterization and Quality Control

Spectroscopic Analysis

X-ray Crystallography

Single-crystal analysis confirms the 1,4-disubstituted triazole structure, with a coplanar arrangement of the methoxyphenyl and carboxylate groups.

Industrial Production Considerations

Q & A

Basic Question: What are the optimal synthetic routes for preparing (3-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how can reaction yields be maximized?

Answer:

The synthesis typically involves cyclocondensation of precursors such as substituted phenyl azides and alkynes under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. Key steps include:

- Precursor selection : Use of 2-methoxyphenyl azide and a fluorophenyl-substituted propargyl ester to ensure regioselectivity in triazole formation.

- Catalytic optimization : Copper(I) iodide (1–5 mol%) in DMF at 60–80°C improves yield (70–85%) by reducing side reactions .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) isolates the product with >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.